molecular formula C14H11F3N4OS B11795370 4-Ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine

4-Ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine

Cat. No.: B11795370
M. Wt: 340.33 g/mol
InChI Key: SKHVZQFMPLKXBO-UHFFFAOYSA-N
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Description

4-Ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with an oxadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 4-Ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Rings: The final step involves coupling the oxadiazole and thiazole rings through appropriate linkers and under suitable reaction conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-Ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and oxadiazole rings, depending on the reagents and conditions used.

Common reagents include acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or DNA, thereby modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways.

Comparison with Similar Compounds

Similar compounds include other thiazole and oxadiazole derivatives, such as:

  • 4-Methyl-2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazole
  • 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol

These compounds share structural similarities but may differ in their biological activities and applications. The presence of different substituents on the rings can significantly alter their properties and effectiveness in various applications.

Properties

Molecular Formula

C14H11F3N4OS

Molecular Weight

340.33 g/mol

IUPAC Name

4-ethyl-5-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11F3N4OS/c1-2-9-10(23-13(18)19-9)12-20-11(21-22-12)7-3-5-8(6-4-7)14(15,16)17/h3-6H,2H2,1H3,(H2,18,19)

InChI Key

SKHVZQFMPLKXBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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